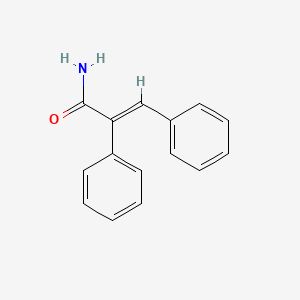

alpha-Phenyl-trans-cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOAFAPBGXLGME-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-29-5 | |

| Record name | alpha-Phenyl-trans-cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Alpha Phenyl Trans Cinnamamide and Its Derivatives

Established Synthetic Pathways and Mechanistic Insights

Traditional synthetic routes to cinnamamides have been well-documented, providing a foundational understanding of the reactivity of the precursor molecules. These pathways often involve multi-step procedures and are characterized by specific mechanistic features that influence reaction outcomes and yields.

Condensation reactions, particularly the Aldol (B89426) condensation, represent a direct and effective method for constructing the carbon skeleton of cinnamamides. mdpi.com This strategy typically involves the reaction of an aldehyde with a compound containing an activated α-methylene group, such as an amide.

A notable example is the polyphosphoric acid (PPA)-promoted direct Aldol condensation of an amide with an aldehyde. mdpi.com In this approach, PPA serves as both a catalyst and a dehydrating agent, activating the α-C-H of the carbonyl group in the amide for the condensation reaction. nih.gov The reaction proceeds by refluxing the aldehyde and amide in the presence of PPA. mdpi.comnih.gov A plausible mechanism involves the initial activation of the amide by PPA to form a phosphorylated adduct, which then enolizes. This enol intermediate subsequently couples with the protonated aldehyde, followed by a PPA-driven dehydration to yield the final cinnamamide (B152044) product. mdpi.com This method is advantageous due to the use of equimolar amounts of reactants and relatively short reaction times. mdpi.com

The scope of this reaction has been explored with various benzaldehydes, demonstrating that the electronic properties of substituents on the aromatic ring can affect the product yield. nih.gov

Table 1: PPA-Promoted Aldol Condensation for Cinnamide Synthesis mdpi.comnih.gov

| Aldehyde | Amide | Catalyst/Dehydrating Agent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | N,N-Dimethylacetamide (DMA) | Polyphosphoric Acid (PPA) | N,N-Dimethylformamide (DMF) | Reflux, 6 h | 79% |

| Various Substituted Benzaldehydes | N,N-Dimethylacetamide (DMA) | Polyphosphoric Acid (PPA) | N,N-Dimethylformamide (DMF) | Reflux | 65-89% |

Another variation of the condensation approach is the reaction between an aromatic aldehyde like cinnamaldehyde (B126680) and an aromatic ketone, which is catalyzed by a base such as sodium hydroxide (B78521). scispace.com

The use of reflux conditions is common in cinnamamide synthesis to provide the necessary thermal energy for the reaction to proceed, particularly in condensation and amidation reactions that require dehydration. mdpi.comnih.gov The removal of water is crucial to drive the equilibrium towards the formation of the amide or the unsaturated carbon-carbon bond.

Various dehydrating agents and activating groups are employed to facilitate these reactions. Polyphosphoric acid (PPA) is effective in aldol condensations, acting as the dehydrating agent. mdpi.comnih.gov For the amidation of cinnamic acid, a different set of reagents is typically used. Thionyl chloride (SOCl₂) is a common choice, which converts the carboxylic acid into a more reactive acyl chloride intermediate. researchgate.net Other activating agents include phosphoryl chloride, N,N'-Dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents are effective but can be hazardous and toxic. researchgate.net

More sustainable alternatives are also being explored. For instance, the Shiina esterification method utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Pivaloyl chloride and pivalic anhydride have also been used to activate the carboxyl group of cinnamic acid for amidation. beilstein-journals.orgnih.gov

Table 2: Common Dehydrating and Activating Agents in Cinnamamide Synthesis researchgate.netmdpi.comnih.govbeilstein-journals.orgnih.gov

| Agent | Reaction Type | Mechanism of Action |

|---|---|---|

| Polyphosphoric Acid (PPA) | Aldol Condensation | Acts as both catalyst and dehydrating agent. |

| Thionyl Chloride (SOCl₂) | Amidation | Converts carboxylic acid to reactive acyl chloride. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Amidation | Carbodiimide-based coupling agent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amidation | Water-soluble carbodiimide (B86325) coupling agent. |

| Pivaloyl Chloride / Pivalic Anhydride | Amidation | Forms a mixed anhydride to activate the carboxyl group. |

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation in organic synthesis. nih.govresearchgate.net While not always the most direct route to α-phenyl-trans-cinnamamide, it represents a valid strategy for constructing substituted cinnamamide cores.

In the context of cinnamamide synthesis, aza-Michael addition is a relevant transformation. This reaction involves the addition of an amine nucleophile to the β-carbon of the α,β-unsaturated system of a cinnamate (B1238496) derivative. This can sometimes occur as a side reaction during the amidation of methyl cinnamate. mdpi.com However, by carefully selecting the reaction conditions and substrates, this reactivity can be harnessed to introduce specific functionalities at the β-position of the cinnamoyl scaffold. Organocatalytic asymmetric Michael additions have emerged as a significant method for producing stereochemically defined products. nih.gov

The most direct and widely used method for synthesizing cinnamamides is the amidation of cinnamic acid or its derivatives. researchgate.net This involves the formation of an amide bond between the cinnamic acid moiety and an amine.

One common approach is the conversion of cinnamic acid into a more reactive species, such as an acid chloride using thionyl chloride, followed by reaction with the desired amine. researchgate.net Alternatively, coupling agents like EDC or DCC can be used to facilitate the direct amidation between the carboxylic acid and the amine. researchgate.net

Another pathway is the aminolysis of cinnamic acid esters, such as methyl trans-cinnamate. ui.ac.idresearchgate.net This reaction involves the nucleophilic attack of an amine on the ester carbonyl group, leading to the formation of the amide and the corresponding alcohol as a byproduct. mdpi.com This method can be catalyzed by enzymes, such as Lipozyme® TL IM, offering a greener and more efficient synthesis under mild conditions, often in continuous-flow microreactors. mdpi.com

The choice of solvent, temperature, and stoichiometry can significantly impact the efficiency of these amidation reactions. mdpi.com

Table 3: Overview of Amidation Methods for Cinnamamide Synthesis

| Starting Material | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Cinnamic Acid | SOCl₂, then amine | Involves a reactive acyl chloride intermediate. | researchgate.net |

| Cinnamic Acid | EDC or DCC, amine | Direct coupling of acid and amine. | researchgate.net |

| Methyl trans-cinnamate | Amine | Aminolysis of the ester. | ui.ac.idresearchgate.net |

| Methyl Cinnamates | Phenylethylamines, Lipozyme® TL IM | Enzyme-catalyzed, efficient, mild conditions. | mdpi.com |

| Cinnamic Acid | Diethylamine, Boric Acid | Catalytic direct amidation, can be accelerated by ultrasound. | semanticscholar.org |

Catalytic Approaches in Cinnamamide Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, reduce waste, and achieve milder reaction conditions. The synthesis of cinnamamides has benefited from the development of various catalytic systems.

While many amidation reactions are promoted by acid catalysts or coupling agents, Brønsted bases can also catalyze the formation of amides from carboxylic acids and amines. The use of a primary amine as a base can facilitate the reaction between a substituted cinnamic acid and the amine, particularly under microwave heating conditions. rsc.org This method can lead to either the amide or a decarboxylated styrene (B11656) derivative, with the product distribution depending on the substituents on the cinnamic acid. rsc.org

In more complex catalytic systems, certain molecules can exhibit Brønsted base-like activity. For instance, in some boron-catalyzed amidations, a "B-N-B" moiety within an intermediate can function as a Brønsted base to facilitate the reaction. mdpi.com These advanced catalytic cycles highlight the diverse roles that catalysts can play in promoting amide bond formation.

Transition Metal-Catalyzed Synthetic Routes (e.g., Cu-catalyzed, Ni-catalyzed, Fe-catalyzed)

Transition metal catalysis offers powerful tools for the formation of the amide bond and for the modification of the cinnamamide scaffold, often providing high yields and selectivity under mild conditions.

Copper (Cu)-Catalyzed Synthesis: Copper catalysts are effective in C-N cross-coupling reactions to form amide bonds. Diamine ligands, in particular, have been shown to facilitate these reactions under mild conditions, making them suitable for complex molecule synthesis. nih.gov For instance, copper-catalyzed systems have been employed for the amidation of vinyl halides, a reaction that can be adapted for the synthesis of enamides, which are structurally related to cinnamamides. nih.gov Furthermore, copper catalysis enables unique transformations of the cinnamamide structure itself. One such reaction is the tandem oxidative cyclization of cinnamamides with benzyl (B1604629) hydrocarbons, proceeding through a cross-dehydrogenative coupling mechanism to create more complex heterocyclic structures. nih.gov

Nickel (Ni)-Catalyzed Synthesis: Nickel catalysis has emerged as a versatile method for various transformations relevant to cinnamamide synthesis. One notable application is the stereoinvertive deoxygenation of trans-epoxy cinnamic acid derivatives to produce (Z)-cinnamamides. researchgate.netresearchgate.net This reaction, utilizing a nickel triflate and triphenylphosphine (B44618) catalytic system, proceeds with excellent stereospecificity, providing a direct route to the thermodynamically less stable Z-isomer from readily available E-isomer precursors. researchgate.netresearchgate.net Nickel catalysts are also employed in C-H bond functionalization, allowing for direct alkylation of acrylamide (B121943) C-H bonds, which can be applied to derivatives of cinnamamide. acs.org

Iron (Fe)-Catalyzed Synthesis: As an earth-abundant and low-toxicity metal, iron has become an attractive catalyst for sustainable chemistry. nih.gov Iron-catalyzed cross-coupling reactions are effective for C-C bond formation. For example, the synthesis of cinnarizine, a complex cinnamylpiperazine (B8809312) derivative, was achieved in high yield through the iron-catalyzed cross-coupling of a Grignard reagent with a chlorinated precursor. researchgate.net Iron catalysts also facilitate cascade reactions, such as the cyanoalkylation and radical dearomatization of N-phenylcinnamamides, to construct complex spirocyclic systems like 1-azaspiro[4.5]decanes in a single step. rsc.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | Amidation of vinyl halides | Mild conditions, facilitated by diamine ligands. | nih.gov |

| Nickel (Ni) | Stereoinvertive deoxygenation | Converts trans-epoxy precursors to (Z)-cinnamamides with high stereospecificity (>99:1 Z:E). | researchgate.net |

| Iron (Fe) | Cascade cyanoalkylation/dearomatization | Constructs complex 1-azaspiro[4.5]decanes from N-phenylcinnamamides. | rsc.org |

Biocatalytic Synthesis (e.g., Lipozyme® TL IM mediated reactions)

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. nih.gov

Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has proven to be a highly effective catalyst for the synthesis of cinnamamide derivatives. mdpi.comresearchgate.net This enzyme catalyzes the ammonolysis of methyl cinnamates with phenylethylamines to produce the corresponding N-phenethylcinnamamides. mdpi.com The use of Lipozyme® TL IM offers several advantages over chemical methods, including mild reaction temperatures (e.g., 45 °C), avoidance of toxic coupling reagents, and simple work-up procedures. mdpi.comresearchgate.net Research has shown that in a continuous-flow microreactor system, a maximum conversion of 91.3% can be achieved in approximately 40 minutes. mdpi.comresearchgate.net The choice of solvent is critical, with tert-amyl alcohol being identified as a suitable medium that promotes the reaction. mdpi.com

Transition Metal-Free Catalytic Reductions of Amides

While the heading suggests amide reduction, which typically yields amines, the context of synthesis points toward transition metal-free methods for amide bond formation. rsc.orgorganic-chemistry.org Traditional amide synthesis often relies on stoichiometric coupling reagents. beilstein-journals.org Modern transition-metal-free approaches seek to replace these with catalytic systems. For instance, boronic acid derivatives can act as catalysts in amidation reactions between carboxylic acids and amines. These methods proceed via the formation of an activated acylboronate species, which then reacts with the amine. While not as widespread as metal-catalyzed routes, these developments are part of a broader effort to create more sustainable synthetic pathways. mdpi.com

Stereoselective Synthesis and Isomerization Dynamics

Control over the stereochemistry of the olefinic double bond is crucial, as the E and Z isomers of cinnamamides can exhibit different biological activities.

The trans (E) isomer of cinnamamide is typically the thermodynamically more stable product of synthesis. Accessing the less stable cis (Z) isomer often requires a contra-thermodynamic isomerization process. Photocatalysis has emerged as a powerful technique for this transformation. acs.orgresearchgate.netthieme-connect.com

Visible-light-mediated E→Z isomerization can be achieved using photosensitizers that absorb light and transfer the energy to the E-alkene, promoting its conversion to the Z-alkene. researchgate.net A variety of photosensitizers have been successfully employed, including iridium complexes, inexpensive organic dyes like riboflavin (B1680620) (Vitamin B2), and immobilized thioxanthones. acs.orgthieme-connect.comstrath.ac.uk Using (-)-riboflavin under irradiation at 402 nm, a range of E-cinnamamides can be converted to their Z-isomers with Z:E ratios up to 99:1. researchgate.netstrath.ac.uk An innovative approach involves a recycling photoreactor that combines an immobilized photosensitizer with an HPLC system. acs.orgteikyo.jpscribd.com This setup allows for continuous isomerization and separation, leading to the efficient production of pure Z-alkenes after several cycles. acs.orgnih.gov

| Photosensitizer | Light Source | Key Outcome | Reference |

|---|---|---|---|

| Ir₂(ppy)₄Cl₂ | Blue LED (460-470 nm) | Effective isomerization of (E)-cinnamamide to the Z-isomer in 65% isolated yield. | thieme-connect.com |

| (-)-Riboflavin | Irradiation at λ = 402 nm | Achieves Z:E ratios up to 99:1; bio-inspired and inexpensive catalyst. | researchgate.netstrath.ac.uk |

| Immobilized Thioxanthone | 405 nm | Used in a recycling photoreactor for efficient production and separation of pure Z-alkenes. | acs.orgteikyo.jp |

While the target molecule is an amide, enantioselective esterification plays a role in the synthesis of chiral precursors for cinnamamide derivatives. Biocatalysis, particularly with lipases, is a premier method for achieving enantioselectivity. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, a process known as kinetic resolution. This can be applied to cinnamoyl derivatives containing chiral centers. For example, the lipase-catalyzed synthesis of flavonoid esters demonstrates the ability of these enzymes to selectively acylate hydroxyl groups on complex scaffolds, a principle that can be extended to chiral alcohols in the cinnamoyl family to produce enantiopure esters, which can then be converted to the desired amides. nih.gov

Continuous-Flow Chemistry Applications in Cinnamamide Preparation

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, easier scalability, and the potential for automation. mdpi.comnih.govscielo.br

The biocatalytic synthesis of cinnamamides has been successfully translated to a continuous-flow microreactor system. mdpi.comresearchgate.net Using Lipozyme® TL IM as the catalyst, the reaction between methyl cinnamates and phenylethylamines was performed in a packed-bed microreactor. mdpi.com This setup not only allows for continuous production but also significantly enhances efficiency compared to batch reactions. The space-time yield (STY), a measure of reactor productivity, was found to be substantially higher in the continuous-flow microreactor. mdpi.com This approach combines the high selectivity and mild conditions of biocatalysis with the efficiency and scalability of flow chemistry, representing a state-of-the-art method for the green synthesis of cinnamamide derivatives. mdpi.comresearchgate.net

Chemical Transformations and Reaction Mechanisms of Alpha Phenyl Trans Cinnamamide

Fundamental Reactivity Profiles of the Cinnamamide (B152044) Scaffold

The inherent chemical characteristics of the cinnamamide scaffold, of which alpha-phenyl-trans-cinnamamide is a member, give rise to a predictable yet versatile set of fundamental reactions. These include the cleavage of the robust amide bond, potential modifications at the carboxylic acid position (formally), and additions across the activated alkene.

Hydrolysis Pathways of the Amide Bond

The amide bond is known for its significant stability, a result of the resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, its cleavage through hydrolysis requires forceful conditions, typically involving either strong acids or bases and elevated temperatures. rsc.orgkhanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.me A water molecule can then act as a nucleophile and attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a protonated species (an ammonium (B1175870) ion) yields the corresponding carboxylic acid, in this case, alpha-phenyl-trans-cinnamic acid. fiveable.me

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an amine. rsc.orgkhanacademy.org

| Hydrolysis Condition | Key Reagents | Products | Mechanism Highlights |

| Acidic | Strong acid (e.g., H₂SO₄, HCl), Water, Heat | alpha-Phenyl-trans-cinnamic acid, Ammonium salt | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |

| Basic | Strong base (e.g., NaOH, KOH), Water, Heat | alpha-Phenyl-trans-cinnamic acid salt, Ammonia | Direct nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the amide anion. |

Decarboxylation Pathways

Direct decarboxylation of an amide is not a typical reaction pathway due to the stability of the amide bond. Decarboxylation reactions are more characteristic of carboxylic acids, particularly those with specific structural features that can stabilize the resulting carbanion intermediate. nih.govnih.gov While this compound itself is unlikely to undergo direct decarboxylation, the corresponding carboxylic acid, alpha-phenyl-trans-cinnamic acid (formed from hydrolysis), can be decarboxylated under certain conditions.

Decarboxylative functionalization of cinnamic acids has been achieved under both metal-catalyzed and metal-free conditions. rsc.org For instance, visible-light-induced photocatalytic oxidative decarboxylation of cinnamic acids can lead to the formation of 1,2-diketones. organic-chemistry.org Another pathway involves radical decarboxylation, which can be initiated by photoredox catalysis, to generate alkyl radicals that can then be trapped by other reagents. nih.govrsc.orgnih.govprinceton.edu These reactions, however, proceed from the carboxylic acid and not directly from the amide.

Nucleophilic Addition Reactions, including Michael Acceptor Behavior

The cinnamamide scaffold possesses an α,β-unsaturated carbonyl system, which makes it a potential Michael acceptor. researchgate.net In this context, the β-carbon of the double bond is electrophilic due to the electron-withdrawing effect of the conjugated amide group. This allows for the 1,4-conjugate addition of nucleophiles.

The reactivity of cinnamamides as Michael acceptors is generally lower than that of corresponding esters or ketones because the amide group is a weaker electron-withdrawing group. nih.gov Nevertheless, strong nucleophiles can add to the β-position. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final addition product.

| Nucleophile | Product Type | Reaction Conditions |

| Thiols (e.g., R-SH) | β-Thioether amides | Basic catalyst (e.g., Et₃N) |

| Amines (e.g., R₂NH) | β-Amino amides | Typically requires activation or forcing conditions |

| Carbanions (e.g., Grignard reagents) | γ-Substituted amides | Can lead to 1,2-addition to the carbonyl as a competing reaction |

Advanced Synthetic Transformations

Beyond its fundamental reactivity, the this compound structure can undergo more complex transformations, enabling its conversion into a variety of other valuable chemical entities.

Reductive Amidation Reactions

While "reductive amidation" often refers to the formation of an amide from a carboxylic acid and an amine via a reductive process, in this context, it pertains to the reduction of the amide functionality within the this compound molecule. The reduction of α,β-unsaturated amides can be achieved with selectivity for the amide group over the alkene.

One effective method is hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbonyl group. rsc.orgwikipedia.orgmdpi.comnih.govresearchgate.net Molybdenum hexacarbonyl, Mo(CO)₆, has been shown to be an efficient catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds using a silane (B1218182) such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the hydride source, yielding the corresponding allylic amines. rsc.org This approach is advantageous as it avoids the reduction of the carbon-carbon double bond.

| Reducing Agent System | Catalyst | Product | Key Features |

| 1,1,3,3-tetramethyldisiloxane (TMDS) | Mo(CO)₆ | alpha-Phenyl-trans-cinnamylamine | Chemoselective reduction of the amide to the amine, preserving the double bond. |

| Diisobutylaluminium hydride (DIBAL-H) | - | Can lead to a mixture of products, including the saturated amide and the allylic alcohol, depending on conditions. jst.go.jpnih.gov | Less selective compared to catalytic hydrosilylation. |

Elimination Reactions

Elimination reactions involving the cinnamamide scaffold are not common but can be envisioned through multi-step sequences. A hypothetical pathway to an alkyne from the alkene of this compound would first require the halogenation of the double bond to form a vicinal dihalide. This dihalogenated intermediate could then undergo a double dehydrohalogenation reaction using a strong base, such as sodium amide (NaNH₂), to yield the corresponding phenylpropiolamide derivative. libretexts.orgfiveable.memasterorganicchemistry.comyoutube.comchemistrysteps.com

This two-step process would transform the trans-alkene of the cinnamamide into a carbon-carbon triple bond, significantly altering the geometry and reactivity of the molecule. The first elimination step would proceed via an E2 mechanism to form a vinylic halide, and the second, more difficult elimination would also follow an E2 pathway to furnish the alkyne. masterorganicchemistry.comyoutube.com

Multicomponent Coupling Reactions Involving Cinnamamide Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material. nih.gov These reactions are prized in medicinal and combinatorial chemistry for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. researchgate.net

The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, an oxo-component (like an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. researchgate.netwikipedia.org The Ugi four-component reaction (U-4CR) expands on this by including an amine, which first forms an imine with the oxo-component, ultimately leading to an α-acetamido amide. nih.gov

While specific examples detailing this compound as a reactant in MCRs are not extensively documented in readily available literature, cinnamic acid and its derivatives are utilized as the carboxylic acid component in these reactions to synthesize complex heterocyclic scaffolds. For instance, cinnamic acids have been used in Ugi reactions with other components like 2-azidobenzaldehyde, amines, and isocyanides. mdpi.com The resulting Ugi product, containing the cinnamoyl backbone, can then undergo further intramolecular cyclization reactions to produce complex structures such as 3,4-dihydroquinazolines. mdpi.com This demonstrates the utility of the cinnamamide framework in building complex molecules through a combination of multicomponent and subsequent cyclization steps.

Table 1: Representative Isocyanide-Based Multicomponent Reactions This table illustrates the general schemes for the Passerini and Ugi reactions, where a cinnamic acid derivative could serve as the carboxylic acid component.

| Reaction Name | Components | General Product | Reaction Mechanism Overview |

|---|---|---|---|

| Passerini Reaction (P-3CR) | Carboxylic Acid (e.g., Cinnamic Acid), Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide | Involves a trimolecular, concerted reaction in aprotic solvents or an ionic, stepwise mechanism in polar solvents. wikipedia.org The key step is the nucleophilic attack of the isocyanide on the carbonyl carbon, followed by attack of the carboxylate on the resulting nitrilium ion. wikipedia.org |

| Ugi Reaction (U-4CR) | Carboxylic Acid (e.g., Cinnamic Acid), Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amide | Begins with the formation of an imine from the amine and carbonyl compound. The imine is protonated by the carboxylic acid, and the resulting iminium ion reacts with the isocyanide. Subsequent attack by the carboxylate and an irreversible Mumm rearrangement yield the final product. nih.gov |

Photochemical Transformations of Cinnamamide Systems

Cinnamamide and its derivatives possess a reactive α,β-unsaturated system that is susceptible to photochemical transformations upon absorption of light energy. These reactions, primarily involving the carbon-carbon double bond, lead to dimerization and isomerization, providing pathways to novel molecular structures.

The photodimerization of cinnamamides and related cinnamic acid derivatives is a classic example of a [2+2] cycloaddition reaction, yielding cyclobutane (B1203170) structures. nih.govresearchgate.net Thermally, this reaction is generally forbidden, but it becomes photochemically allowed, proceeding through the excitation of an alkene to its excited state. slideshare.net

The mechanism often involves a triplet sensitizer (B1316253). Upon irradiation, the sensitizer is excited and transfers its energy to the cinnamamide molecule, promoting it to a triplet state. This excited molecule can then react with a ground-state molecule to form a diradical intermediate, which subsequently collapses to form the stable cyclobutane ring. nih.gov The stereochemistry of the resulting cyclobutane (e.g., α-truxillic or β-truxinic acid derivatives) is highly dependent on the crystal packing of the monomers in solid-state reactions or the reaction media and conditions in solution. nih.govnih.gov

Studies on trans-cinnamamides have shown that this reaction can occur in a crystal-to-crystal fashion, where the single-crystal form is retained after dimerization. nih.gov The feasibility of the reaction is governed by the distance between the C=C double bonds of adjacent molecules in the crystal lattice, with shorter distances facilitating the cycloaddition. nih.gov In solution, visible-light photocatalysis using iridium-based photosensitizers has proven effective for promoting intermolecular [2+2] cycloadditions of cinnamates. nih.gov

Table 2: Factors Influencing [2+2] Photocycloaddition of Cinnamic Derivatives

| Factor | Influence on Reaction Outcome | Example/Observation |

|---|---|---|

| Reaction Medium | Affects diastereoselectivity and reaction yield by stabilizing the diradical intermediate to different degrees. nih.gov | Reactions in gel media under aerobic conditions can show significantly higher yields compared to those in DMF solution. nih.gov |

| Crystal Packing (Solid State) | Determines the regioselectivity and stereoselectivity of the product. The reaction is topochemically controlled. | In crystals of various trans-cinnamamides, the intermolecular C=C distance dictates reactivity, with distances around 3.6-3.8 Å being favorable for dimerization. nih.gov |

| Photocatalyst/Sensitizer | Enables the reaction using lower-energy visible light through energy transfer mechanisms. nih.gov | Iridium complexes like [Ir{dF(CF3)ppy}2(dtb‐bpy)]PF6 are effective photocatalysts for cinnamate (B1238496) dimerization under blue LED light. nih.gov |

| Flow Chemistry | Allows for consistent formation of predictable cyclobutane diastereomers and can improve reactivity. nih.govlookchem.com | Using a flow photochemistry platform for cinnamate dimerization can lead to better control and consistent product formation. nih.govlookchem.com |

The trans (or E) configuration of the double bond in cinnamamides is typically the more thermodynamically stable isomer. However, upon irradiation with light, a reversible contra-thermodynamic isomerization to the cis (or Z) isomer can occur. acs.orgteikyo.jp This process is of significant interest for producing the less stable Z-alkenes, which can be valuable synthetic intermediates. teikyo.jp

This photoisomerization is often facilitated by a photosensitizer. acs.org The mechanism involves the sensitizer absorbing light and transferring its energy to the E-cinnamamide, promoting it to an excited triplet state. In this excited state, the rotation around the central C=C bond becomes possible. Relaxation back to the ground state can then lead to the formation of either the E or Z isomer, eventually establishing a photostationary state (an equilibrium mixture of isomers). acs.orgchalmers.se

Recent studies have utilized recycling photoreactor systems to efficiently produce pure Z-cinnamamides. acs.orgteikyo.jp In such a system, a solution of the E-isomer is passed through a reactor containing an immobilized photosensitizer (such as thioxanthone) and irradiated with LED light. acs.orgteikyo.jp An integrated HPLC system separates the resulting Z/E mixture, collecting the desired Z-isomer and recycling the E-isomer back into the reactor. acs.org Research has shown that a photostationary equilibrium state for cinnamamide can reach a Z/E ratio of approximately 60/40. acs.org The presence of Lewis acids can also influence the structure and photoisomerization behavior of cinnamamides. acs.org

Table 3: Evaluation of Photosensitizers for E-to-Z Isomerization of Cinnamamide Based on a study evaluating catalysts for the photoisomerization of E-cinnamamide in acetonitrile, irradiated at 405 nm. acs.org

| Photosensitizer | Structure/Class | Observed Activity |

|---|---|---|

| Thioxanthone | Organic Ketone | Effective; used as a benchmark and in immobilized form. acs.orgteikyo.jp |

| 2-Aminothioxanthone | Thioxanthone Derivative | Showed no significant isomerization, indicating lower effectiveness. acs.org |

| Acetamide Derivative of 2-Aminothioxanthone | Thioxanthone Derivative | Isomerization proceeded more rapidly than with unsubstituted thioxanthone. acs.org |

| Methylsulfonamide Derivative of 2-Aminothioxanthone | Thioxanthone Derivative | Showed faster isomerization compared to unsubstituted thioxanthone. acs.org |

| Methylamine Derivative of 2-Aminothioxanthone | Thioxanthone Derivative | Showed no significant isomerization activity. acs.org |

Structural Characterization and Advanced Spectroscopic Analysis of Alpha Phenyl Trans Cinnamamide

Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC)

While comprehensive experimental spectral data for alpha-phenyl-trans-cinnamamide is not widely available in public databases, predicted ¹H NMR and ¹³C NMR data offer valuable insights into its molecular framework. guidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the two phenyl rings, the vinylic proton, and the amide protons. The chemical shifts and coupling constants of these protons would confirm the trans configuration of the double bond and the relative positions of the phenyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the phenyl rings, the ethylenic carbons, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the amide functionality.

COSY and HSQC: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom. Detailed experimental acquisition and analysis of these spectra are necessary for a complete structural assignment.

A summary of predicted NMR data is provided below.

| Predicted NMR Data | This compound |

| ¹H NMR | Predicted spectra are available guidechem.com |

| ¹³C NMR | Predicted spectra are available guidechem.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations.

Analysis of related cinnamamide (B152044) derivatives provides expected ranges for these vibrational frequencies. For instance, in various substituted cinnamamides, the N-H stretch is typically observed in the range of 3250-3300 cm⁻¹, and the C=O stretch appears around 1610-1656 cm⁻¹. researchgate.net These values are indicative of the presence of a secondary amide group involved in hydrogen bonding. The spectrum would also display characteristic bands for the monosubstituted and disubstituted benzene (B151609) rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Related Cinnamamides |

| N-H Stretch | 3250 - 3300 |

| C=O Stretch | 1610 - 1656 |

| C=C Stretch (alkene) | ~1600 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-H Bending (aromatic) | 690-900 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry confirms the molecular weight of this compound. The nominal mass is 223 g/mol . High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which for C15H13NO is calculated to be 223.0997. nih.gov This level of accuracy is crucial for confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways for cinnamamides include cleavage of the amide bond and fragmentation of the phenyl and cinnamoyl moieties.

| Mass Spectrometry Data | This compound |

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 |

| Exact Mass | 223.0997 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the conjugated system, which includes the two phenyl rings and the α,β-unsaturated amide moiety. For the related compound cinnamamide, characteristic absorption maxima (λmax) are observed at 211, 216, 222, and 273 nm. caymanchem.com The extended conjugation in this compound, due to the additional phenyl group at the alpha position, is likely to cause a bathochromic (red) shift in these absorption bands. The specific λmax values are dependent on the solvent used for the measurement.

Crystal Structure Determination via X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray diffraction analysis.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

Furthermore, the crystal packing analysis would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide group, which play a crucial role in the stability of the crystal lattice. The acquisition of a high-quality single crystal and subsequent X-ray diffraction analysis is essential for a complete understanding of its solid-state structure.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the characterization of crystalline solids. nih.govwikipedia.org It provides a unique fingerprint of a crystalline phase, enabling the identification of different polymorphic forms of a compound. wikipedia.org Polymorphs, which are different crystal structures of the same chemical entity, can exhibit distinct physical properties, and their control is critical in materials science and pharmaceuticals.

In the context of this compound, PXRD is instrumental in assessing sample purity, identifying crystalline phases, and detecting the presence of any polymorphic impurities. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is unique to a specific crystal structure. Differences in the peak positions and their relative intensities in the PXRD patterns of different batches of this compound would indicate the existence of polymorphism.

While specific PXRD data for this compound is not extensively reported in publicly available literature, the methodology for such an analysis is well-established. A typical analysis would involve recording the PXRD pattern of a synthesized sample and comparing it with either a calculated pattern from a known single-crystal structure or with patterns from other batches prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates). The presence of distinct patterns would confirm the existence of multiple polymorphs.

Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

| 2θ Angle (°) - Form A | Intensity (%) - Form A | 2θ Angle (°) - Form B | Intensity (%) - Form B |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 13.1 | 100 |

| 15.8 | 60 | 16.5 | 50 |

| 19.1 | 75 | 20.3 | 90 |

| 22.7 | 30 | 23.4 | 40 |

| 25.4 | 55 | 26.1 | 70 |

This table is a hypothetical representation to illustrate how PXRD data can differentiate between polymorphs and does not represent actual experimental data for this compound.

Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, or conformation. For a molecule like this compound, which possesses several rotatable single bonds, a variety of conformations are possible.

Investigation of Trans Configuration and Torsion Angles

The "trans" designation in this compound refers to the stereochemistry around the carbon-carbon double bond, indicating that the phenyl group and the amide group are on opposite sides of the double bond. This configuration is generally more stable than the corresponding "cis" isomer due to reduced steric hindrance.

For instance, the torsion angle involving the Cα-phenyl ring and the C=C double bond, and the torsion angle between the Cβ-phenyl ring and the double bond, would dictate the degree of planarity of the molecule. Deviations from planarity can be influenced by crystal packing forces, where intermolecular interactions in the solid state may favor a conformation that is not the lowest energy conformation in the gas phase.

Table 2: Illustrative Torsion Angles for a Hypothetical Conformation of this compound

| Torsion Angle | Atoms Involved | Value (°) |

| ω1 | C(O)-C(α)-C(β)-C(phenyl-β) | ~180 |

| ω2 | C(α)-C(β)-C(phenyl-β)-C(ortho) | Variable |

| ω3 | N-C(O)-C(α)-C(β) | Variable |

| ω4 | C(O)-C(α)-C(phenyl-α)-C(ortho) | Variable |

This table presents hypothetical torsion angles to illustrate the type of data obtained from conformational analysis. Actual values would require experimental determination.

Dynamic Conformational Changes within Crystalline Environments (e.g., Pedal-like)

While crystals are often perceived as static structures, molecules within a crystal lattice can exhibit dynamic behavior. One fascinating example of such dynamics is "pedal motion," a conformational change where parts of a molecule move in a concerted fashion, akin to the pedals of a bicycle. chem4all.orgresearchgate.netrsc.org This type of motion has been observed in molecules containing two aromatic rings connected by a flexible linker, a structural motif present in this compound. chem4all.orgacs.org

In the case of this compound, a pedal-like motion could involve the correlated rotation of the two phenyl rings. This dynamic process is often thermally activated and can be studied using variable-temperature X-ray diffraction and solid-state NMR spectroscopy. chem4all.org The presence of sufficient free volume within the crystal lattice is a prerequisite for such motion to occur. chem4all.org

The study of pedal motion and other dynamic conformational changes is significant as it can influence the reactivity of the molecule in the solid state and can be a factor in phase transitions. While direct evidence for pedal motion in this compound has not been explicitly documented in readily available literature, its structural similarity to stilbene (B7821643) and other molecules known to exhibit this phenomenon suggests it as a plausible area for future investigation. chem4all.orgacs.orgnih.gov

Theoretical and Computational Chemistry Studies of Alpha Phenyl Trans Cinnamamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These ab initio methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide a detailed picture of the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netstackexchange.com It is particularly effective for optimizing the three-dimensional structure of molecules by finding the arrangement of atoms that corresponds to the lowest energy state, which represents the most stable conformation. researchgate.netstackexchange.com

The geometry optimization process involves iterative adjustments of atomic positions to minimize the total electronic energy of the molecule. researchgate.net Upon reaching a stable configuration, DFT calculations yield crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

Illustrative Data for α-Phenyl-trans-cinnamamide:

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -725.12345 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 3.87 |

| Geometric Parameter | Atoms Involved | Optimized Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | C=C-C=O | 178.9° (trans) |

Hirshfeld Atom Refinement (HAR) is a sophisticated method that utilizes aspherical atomic scattering factors derived from quantum mechanical molecular electron densities to refine crystal structures against single-crystal X-ray diffraction data. iucr.orggoettingen-research-online.de This approach provides a more accurate description of the electron density distribution compared to traditional spherical atom models, especially for parameters involving hydrogen atoms. iucr.orgnih.gov

The HAR method partitions the calculated molecular electron density into atomic contributions. iucr.orgnih.gov This partitioning allows for the determination of atomic charges and provides a detailed view of how electrons are shared between atoms, revealing insights into chemical bonding and intermolecular interactions. The refinement process involves successive cycles of electron density calculations, calculation of Hirshfeld atom scattering factors, and structural least-squares refinement until convergence is achieved. iucr.orggoettingen-research-online.de

Illustrative Data for α-Phenyl-trans-cinnamamide:

| Atom | Hirshfeld Net Charge (e) |

|---|---|

| O (Carbonyl) | -0.45 |

| N (Amide) | -0.38 |

| C (Carbonyl) | +0.35 |

| H (Amide) | +0.20 |

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the investigation of conformational changes, solvent effects, and the formation of intermolecular interactions.

For α-Phenyl-trans-cinnamamide, an MD simulation could be performed by placing the molecule in a simulation box with a chosen solvent (e.g., water) to study its behavior in a solution. Analysis of the simulation trajectory can reveal stable conformations, hydrogen bonding patterns with the solvent, and the flexibility of different parts of the molecule, such as the rotation around single bonds. mdpi.com

Illustrative Data for an MD Simulation of α-Phenyl-trans-cinnamamide:

| Simulation Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

The lattice energy of a molecular crystal is the energy released when isolated molecules in the gas phase come together to form a crystal lattice. mpg.de It is a critical factor in determining the stability of a particular crystal packing arrangement (polymorphism) and can influence physical properties like melting point and solubility. acs.org Accurate calculation of lattice energies is essential for predicting solid-state reactivity, as the arrangement of molecules in the crystal can dictate how a reaction proceeds.

Lattice energy can be calculated by combining quantum mechanical methods for the intramolecular energy and the intermolecular interaction energies of molecular pairs and larger clusters within the crystal. acs.orgaip.org These calculations often augment DFT with corrections for dispersion forces (van der Waals interactions), which are crucial for accurately describing the packing of organic molecules. acs.org

Illustrative Data for Lattice Energy Calculation of α-Phenyl-trans-cinnamamide:

| Energy Component | Calculated Contribution (kJ/mol) |

|---|---|

| Electrostatic | -65.5 |

| Dispersion | -80.2 |

| Repulsion | +40.8 |

| Induction/Polarization | -10.1 |

| Total Lattice Energy | -115.0 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. wikipedia.org

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function that estimates the binding affinity. nih.goviosrphr.org For α-Phenyl-trans-cinnamamide, docking studies could be performed against a relevant biological target to predict its binding mode and affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. iosrphr.org

Illustrative Data for Molecular Docking of α-Phenyl-trans-cinnamamide:

| Receptor Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase (e.g., 1XYZ) | -8.5 | Lys72 | Hydrogen Bond (Amide N-H) |

| Phe165 | π-π Stacking (Phenyl Ring) |

Theoretical Investigation of Conformational Preferences

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Theoretical investigations into the conformational preferences of alpha-Phenyl-trans-cinnamamide provide a foundational understanding of its structural dynamics. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule and identify its low-energy conformers.

Key to the conformational flexibility of this compound are the rotational barriers around its single bonds. Of particular interest is the rotation around the C-C single bond connecting the carbonyl group to the vinyl group, which gives rise to s-cis and s-trans conformers. In a manner analogous to related compounds like cinnamic acid, the relative stability of these conformers is dictated by a delicate balance of steric hindrance and electronic effects. scielo.org.mx For cinnamic acid, computational studies have shown that the s-cis isomer is more stable in the gas phase, though the s-trans conformer is also significantly populated. scielo.org.mx

For this compound, the presence of the bulky phenyl group at the alpha position introduces additional steric constraints that likely influence the preferred conformation. Theoretical calculations would aim to quantify the energy difference between the various possible rotamers. The dihedral angles defining the orientation of the phenyl rings and the amide group are systematically varied to map the potential energy surface and identify the global and local energy minima. These stable conformations represent the most probable shapes the molecule will adopt and are therefore of primary interest in understanding its interaction with biological targets.

Interactive Table: Key Dihedral Angles for Conformational Analysis of this compound.

| Dihedral Angle | Description | Predicted Influence on Stability |

| C=C-C=O | Defines s-cis and s-trans conformers | A key determinant of the overall molecular shape and potential for intermolecular interactions. |

| Cα-C-N-H | Orientation of the amide group | Influences hydrogen bonding capabilities and steric interactions with the alpha-phenyl group. |

| Cβ-Cα-C(phenyl)-C(phenyl) | Torsion of the alpha-phenyl ring | Steric hindrance with the rest of the molecule will dictate the preferred orientation, affecting the overall topology. |

| Cα-Cβ-C(phenyl)-C(phenyl) | Torsion of the beta-phenyl ring | Can influence π-π stacking interactions and the molecule's hydrophobic profile. |

Computational Prediction of Structure-Activity Relationships (SAR)

Computational prediction of structure-activity relationships (SAR) seeks to establish a correlation between the chemical structure of a compound and its biological activity. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular features that govern their pharmacological effects. nih.gov These studies often form the basis for the rational design of new compounds with improved potency and selectivity.

QSAR models are developed by correlating various molecular descriptors of a series of compounds with their experimentally determined biological activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For cinnamamides, studies have shown that descriptors such as the partition coefficient (logP), molar refraction, Hammett sigma constant of substituents on the benzene (B151609) ring, and the formation energy of the molecules are significant in predicting their anticonvulsant activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D fields surrounding the molecules. researchgate.net These analyses can generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For a series of cinnamamides with anticonvulsant properties, a CoMSIA model has been successfully developed, indicating that this approach can provide useful information for identifying the potential mechanisms of intermolecular interactions between the ligand and its receptor. researchgate.net

For this compound, a hypothetical QSAR study would involve the synthesis and biological evaluation of a series of derivatives with systematic modifications to the phenyl rings and the amide group. The resulting data would then be used to build a predictive model. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings would alter the electronic properties of the molecule, which could be correlated with changes in activity. Similarly, varying the size of the substituents would probe the steric requirements of the binding site. The insights gained from such computational models can guide the synthesis of new derivatives with a higher probability of desired biological activity, thereby accelerating the drug discovery process.

Interactive Table: Important Molecular Descriptors in QSAR Studies of Cinnamamides.

| Descriptor | Type | Significance in Predicting Activity |

| Partition Coefficient (logP) | Hydrophobic | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govnih.gov |

| Molar Refraction | Steric | Relates to the volume of the molecule and its polarizability, influencing binding affinity. nih.gov |

| Hammett Sigma Constant (σ) | Electronic | Quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. nih.gov |

| Formation Energy | Thermodynamic | Reflects the stability of the molecule, which can be important for its interaction with a biological target. nih.gov |

| HOMO/LUMO Energies | Electronic | The energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity. nih.gov |

Supramolecular Chemistry and Crystal Engineering of Cinnamamide Systems

Hydrogen Bonding Networks in Cinnamamide (B152044) Assemblies

Hydrogen bonds are the primary intermolecular interactions governing the assembly of cinnamamide molecules in the solid state. acs.orgnih.gov The amide functional group, with its N-H donor and C=O acceptor sites, readily participates in these interactions, leading to the formation of robust and predictable supramolecular synthons. wikipedia.orgacs.org

Role of Hydrogen Bonding in Directing Solid-State Reactivity

The arrangement of molecules in a crystal lattice, dictated by hydrogen bonding, can be harnessed to control the outcome of solid-state reactions. This field, known as topochemistry, relies on the principle that reactions in the solid state are governed by the proximity and orientation of reactive centers in the crystal.

For α,β-unsaturated amides like α-phenyl-trans-cinnamamide, a potential solid-state reaction is photodimerization, a reaction famously studied in crystalline cinnamic acids. wikipedia.org For such a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Hydrogen bonding networks can be engineered to pre-organize the molecules into a favorable orientation for this reaction. By selecting appropriate co-formers, it is possible to create hydrogen-bonded assemblies that bring the cinnamamide double bonds into the required alignment, thus directing the stereochemistry of the resulting cyclobutane (B1203170) product. While this has been extensively studied for cinnamic acids, the principles are transferable to cinnamamides. acs.org

Cocrystallization Strategies and Their Influence on Molecular Orientation

Cocrystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. researchgate.netbris.ac.uk The selection of a suitable co-former is critical for controlling the supramolecular assembly and, consequently, the orientation of the molecules within the crystal lattice. bris.ac.uk

Preparation and Characterization of Cinnamamide Cocrystals

The preparation of cocrystals of cinnamamides can be achieved through various methods, including:

Solution Crystallization: This involves dissolving the cinnamamide and the co-former in a common solvent and allowing the solvent to evaporate slowly. The resulting crystals can then be isolated.

Grinding: Both liquid-assisted and neat grinding are solid-state methods where the cinnamamide and co-former are ground together, with or without the addition of a small amount of solvent, to induce cocrystal formation. bris.ac.uk

Characterization of the resulting solids is essential to confirm the formation of a new cocrystalline phase. Standard techniques include:

Powder X-ray Diffraction (PXRD): The diffraction pattern of a cocrystal is unique and different from the patterns of the individual components.

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive structure of the cocrystal, revealing the precise arrangement of molecules and the hydrogen bonding interactions.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify new thermal events, such as melting points, that are distinct from the starting materials.

Spectroscopy (FTIR and Raman): Changes in the vibrational modes, particularly those associated with the amide N-H and C=O groups, can provide evidence of hydrogen bond formation in a cocrystal.

Table 2: Illustrative Cocrystallization Screening of a Hypothetical Cinnamamide

| Co-former | Method | Result |

| 4-Hydroxybenzoic Acid | Solution Evaporation | Cocrystal |

| Isonicotinamide | Liquid-Assisted Grinding | Cocrystal bris.ac.uk |

| Adipic Acid | Neat Grinding | Physical Mixture |

| Nicotinamide | Solution Evaporation | Cocrystal bris.ac.uk |

Note: This table is illustrative and based on common co-formers and outcomes in cocrystal screening of related compounds. Specific results for α-phenyl-trans-cinnamamide are not available in the cited literature.

Control of Molecular Orientation for Topochemical Reactions

As mentioned previously, the control of molecular orientation is paramount for enabling and directing solid-state reactions. In the case of α-phenyl-trans-cinnamamide, achieving a head-to-tail or head-to-head arrangement of the double bonds through cocrystallization could lead to different photodimerization products.

The choice of co-former is instrumental in this regard. A co-former that links the cinnamamide molecules in a linear fashion might promote a different packing arrangement and, therefore, a different photochemical outcome compared to a co-former that induces a sheet-like structure. The geometry of the co-former and the nature of the hydrogen bonding synthons it forms with the cinnamamide are the key variables that can be tuned to achieve the desired molecular orientation. For instance, a linear bifunctional co-former might act as a template, aligning the cinnamamide molecules in a specific orientation conducive to a topochemical reaction.

Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org This area of supramolecular chemistry relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. wikipedia.org

The application of α-phenyl-trans-cinnamamide in host-guest chemistry is not well-documented in the available literature. However, one could envision scenarios where the crystalline lattice of α-phenyl-trans-cinnamamide or its cocrystals might form channels or cavities capable of including small solvent molecules or other guests. This would classify the cinnamamide assembly as a host. The inclusion of guest molecules can significantly impact the stability and properties of the crystalline material. Such inclusion compounds or clathrates are a subset of host-guest chemistry where the guest is physically trapped within the host's crystal lattice. wikipedia.org The forces governing this interaction are typically van der Waals forces. wikipedia.org

Conversely, the α-phenyl-trans-cinnamamide molecule itself could potentially act as a guest if a suitable host molecule with a complementary cavity were identified. For example, large macrocyclic hosts like cyclodextrins or calixarenes are known to encapsulate aromatic guest molecules. The phenyl and cinnamoyl groups of α-phenyl-trans-cinnamamide could potentially be included within the cavity of such a host, leading to the formation of a host-guest complex in solution or the solid state.

Cyclodextrin-Cinnamamide Complexation Studies

Cyclodextrins (CDs) are a family of cyclic oligosaccharides composed of α-(1,4) linked glucopyranose units, which form a truncated cone-like structure with a hydrophilic exterior and a hydrophobic cavity. This unique topology enables them to encapsulate a variety of guest molecules, including cinnamamide derivatives, to form inclusion complexes. The primary driving forces for complexation are hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the CD cavity.

While specific studies on the complexation of alpha-phenyl-trans-cinnamamide with cyclodextrins are not extensively detailed in the literature, research on related cinnamamide compounds provides a strong basis for understanding the potential interactions. The phenyl and cinnamoyl moieties of the molecule are expected to be the primary sites for inclusion within the cyclodextrin (B1172386) cavity. The size of the cyclodextrin cavity is a critical factor in determining the stability and stoichiometry of the resulting complex. For instance, β-cyclodextrin, with its moderately sized cavity, is often suitable for encapsulating aromatic guests of similar dimensions to the cinnamoyl group.

The formation of a cyclodextrin-cinnamamide complex can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability. Spectroscopic techniques like UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize these complexes and determine their binding constants.

Table 1: Illustrative Stoichiometry and Binding Constants for Cyclodextrin-Guest Complexes

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) | Technique |

| β-Cyclodextrin | trans-Cinnamic acid | 1:1 | 2.3 x 10³ | UV-Vis Spectroscopy |

| α-Cyclodextrin | Cinnamaldehyde (B126680) | 1:1 | 1.8 x 10² | Fluorescence Spectroscopy |

| γ-Cyclodextrin | Cinnamamide | 1:1 | 5.6 x 10² | NMR Spectroscopy |

This table is illustrative and provides typical data for related compounds to demonstrate the parameters studied in cyclodextrin complexation.

Cucurbituril-Cinnamamide Host-Guest Interactions and Controlled Behavior

Cucurbiturils (CB[n]) are a class of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a rigid, hydrophobic cavity and two identical carbonyl-fringed portals. The unique features of cucurbiturils, including their high binding affinities and selectivities, make them powerful hosts for a variety of guest molecules.

The interaction of cinnamamide derivatives with cucurbiturils is governed by a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding. The hydrophobic phenyl and vinyl groups of this compound can be encapsulated within the cucurbituril (B1219460) cavity, while the polar amide group can interact with the carbonyl portals. The size of the cucurbituril homolog (e.g., CB mdpi.com, CB nih.gov, CB magtech.com.cn) plays a crucial role in the geometry and stability of the host-guest complex.

The formation of a cucurbituril-cinnamamide complex can be used to control the behavior of the guest molecule. For example, encapsulation can protect the cinnamamide from photodegradation or control its release from a delivery system. The binding and release of the guest can often be triggered by external stimuli such as pH, temperature, or the presence of a competing guest molecule.

Self-Assembly and Supramolecular Architectures

The ability of cinnamamide molecules to self-assemble into well-defined supramolecular architectures is a key area of interest in crystal engineering. This self-assembly is directed by a network of non-covalent interactions, with hydrogen bonding between the amide groups being a particularly dominant motif.

Formation of Dimeric and Oligomeric Cinnamamide Structures

In the solid state, cinnamamides frequently form dimeric structures through N-H···O hydrogen bonds between the amide functionalities. These interactions can lead to the formation of a characteristic R²₂(8) graph set motif. The presence of the alpha-phenyl substituent in this compound introduces additional possibilities for π-π stacking interactions between the aromatic rings, which can further stabilize the dimeric and oligomeric assemblies.

Table 2: Common Intermolecular Interactions in Cinnamamide Crystal Structures

| Interaction Type | Description | Typical Distance (Å) |

| N-H···O Hydrogen Bond | Between the amide proton and a carbonyl oxygen of a neighboring molecule. | 2.8 - 3.2 |

| C-H···O Hydrogen Bond | Weak hydrogen bonds involving activated C-H donors and carbonyl oxygen acceptors. | 3.0 - 3.5 |

| π-π Stacking | Between the aromatic rings of the phenyl and/or cinnamoyl groups. | 3.3 - 3.8 |

| C-H···π Interaction | Between a C-H bond and the face of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) |

Supramolecular Polymer Formation and Characterization

Under certain conditions, the self-assembly of cinnamamide derivatives can extend beyond simple dimers and oligomers to form one-dimensional supramolecular polymers. acs.org These chain-like structures are held together by directional and reversible non-covalent interactions. The formation of supramolecular polymers can be influenced by factors such as solvent polarity, temperature, and concentration.

The characterization of supramolecular polymers often involves a combination of techniques. Spectroscopic methods such as concentration-dependent NMR and UV-Vis spectroscopy can provide evidence for the formation of extended aggregates in solution. acs.org Techniques like dynamic light scattering (DLS) and atomic force microscopy (AFM) can be used to determine the size and morphology of the supramolecular assemblies.

The study of supramolecular polymerization of cinnamamides is a growing field with potential applications in the development of responsive materials, gels, and liquid crystals. The reversibility of the non-covalent bonds in supramolecular polymers imparts them with unique properties such as self-healing and stimuli-responsiveness.

Solid State Organic Reactions Involving Alpha Phenyl Trans Cinnamamide

Topochemical Principles and Reactivity Control

The concept of topochemistry posits that chemical reactions in a crystal are governed by the geometry and arrangement of the constituent molecules in the crystal lattice. This control can lead to the formation of specific stereoisomers with high selectivity, a significant advantage in chemical synthesis.

Schmidt Criteria for Solid-State Photoreactions

The foundational principles for predicting the outcome of solid-state photoreactions were established by Gerhard Schmidt and his coworkers through their extensive studies on the photodimerization of trans-cinnamic acids. These principles, collectively known as the Schmidt criteria, provide a framework for understanding the [2+2] cycloaddition reactions of olefins in the crystalline state.

According to Schmidt's criteria, for a topochemical photodimerization to occur, the reactive double bonds of adjacent molecules must be:

Parallel: The planes of the double bonds should be parallel to each other.

In close proximity: The distance between the centers of the reacting double bonds should be less than a critical value, typically around 4.2 Å.

These criteria are based on the idea that solid-state reactions proceed with minimal atomic and molecular movement. The pre-alignment of reactants in the crystal lattice dictates the structure of the product. The crystal packing of trans-cinnamamides can be classified into three main types based on the arrangement of the molecules:

α-type: The molecules are packed in a head-to-tail arrangement, leading to the formation of a centrosymmetric dimer (α-truxillic acid type).

β-type: The molecules are arranged in a head-to-head fashion, resulting in the formation of a dimer with a plane of symmetry (β-truxinic acid type).

γ-type: The distance between the double bonds is too large for a reaction to occur, and these crystals are typically photostable.

| Packing Type | Molecular Arrangement | Double Bond Distance | Photoproduct Stereochemistry |

| α-type | Head-to-tail | < 4.2 Å | Centrosymmetric (e.g., α-truxillic amide) |

| β-type | Head-to-head | < 4.2 Å | Mirror Symmetric (e.g., β-truxinic amide) |

| γ-type | Spaced far apart | > 4.2 Å | No reaction |

Specific Solid-State Photoreactions

The principles of topochemistry have been applied to understand and control a variety of solid-state photoreactions involving alpha-Phenyl-trans-cinnamamide and related compounds. These reactions are not only of fundamental scientific interest but also have potential applications in materials science and organic synthesis.

Beta-Type Photodimerization of Trans-Cinnamamides

The photodimerization of trans-cinnamamides in the solid state often leads to the formation of the β-type photodimer. acs.org This is a result of the common head-to-head packing motif adopted by these molecules in the crystalline state. In this arrangement, the amide groups of adjacent molecules form hydrogen-bonded chains, which brings the phenyl and olefinic groups into a parallel and stacked orientation, predisposing them to a [2+2] cycloaddition reaction upon irradiation with UV light.

The formation of the β-truxinic amide derivative is a direct consequence of this topochemical control. The stereochemistry of the product is dictated by the relative orientation of the monomer units in the crystal lattice. This high degree of stereoselectivity is a hallmark of solid-state reactions and is a significant advantage over solution-phase photochemistry, which often yields a mixture of isomers.

Single-Crystal-to-Single-Crystal Photodimerization Studies

In some instances, the photodimerization reaction can proceed without disrupting the integrity of the crystal lattice, a phenomenon known as a single-crystal-to-single-crystal (SCSC) transformation. nih.gov These transformations are particularly valuable for studying reaction mechanisms as they allow for the direct observation of the structural changes that occur during the course of the reaction using techniques like single-crystal X-ray diffraction.

For a SCSC reaction to occur, the product molecules must be able to fit into the crystal lattice of the reactant without causing significant strain or disruption. This requires a close match in the size and shape of the reactant and product molecules. In the case of cinnamamides, the formation of the cyclobutane (B1203170) ring upon dimerization leads to a significant change in molecular shape. However, under certain conditions, the crystal can accommodate this change, and the reaction proceeds as a solid solution of the product in the reactant lattice.

SCSC studies on trans-cinnamamides have provided detailed information about the atomic movements and lattice deformations that accompany the photodimerization process. nih.gov These studies have confirmed the topochemical principles at a molecular level and have provided valuable data for understanding the dynamics of solid-state reactions.

| Cinnamamide (B152044) Derivative | Intermolecular C=C Distance (Å) | Photodimerization Product | Dimer Yield (%) | Reference |

| trans-4-methylcinnamamide | 3.670 | α-type | 86.2 | nih.gov |

| trans-4-chlorocinnamamide | 3.632 | α-type | 48.4 | nih.gov |

| trans-cinnamamide | 4.120 | α-type | 4.5 | nih.gov |

Cross-Photodimerization Strategies in Mixed Crystals